molecular formula C18H26N2O4S B6021493 N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Katalognummer B6021493
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: FRYSCVSSUKEAGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as MRT68921, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound belongs to the class of sulfonamides and is commonly used in the field of biochemistry and pharmacology.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3β by this compound leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway and the PI3K/AKT pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. It has also been found to regulate glucose metabolism and insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in lab experiments is its specificity towards GSK-3β. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research on N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to elucidate the downstream signaling pathways that are activated by the inhibition of GSK-3β by this compound. Finally, the development of more potent and selective inhibitors of GSK-3β based on the structure of this compound may lead to the discovery of novel therapeutic agents.

Synthesemethoden

The synthesis of N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves a multi-step process. The first step involves the reaction of 4-morpholin-4-ylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base to form N-cyclohexyl-4-morpholin-4-ylbenzenesulfonamide. This intermediate is then reacted with ethyl chloroformate to form this compound. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been extensively used in various scientific research studies. It has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

N-cyclohexyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c21-18(19-11-13-24-14-12-19)15-20(16-7-3-1-4-8-16)25(22,23)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYSCVSSUKEAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.